molecular formula C8H16O3 B13013670 tert-Butyl 3-methoxypropanoate

tert-Butyl 3-methoxypropanoate

Cat. No.: B13013670
M. Wt: 160.21 g/mol
InChI Key: WDZLXVYLUVPHPN-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxypropanoate: is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group attached to a 3-methoxypropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methoxypropanoate can be synthesized through the esterification of 3-methoxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also involve the use of advanced purification techniques such as distillation and crystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-methoxypropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules .

Medicine: The compound is used in the development of drug candidates and as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It is also investigated for its potential therapeutic properties .

Industry: In industrial applications, this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and polymers. It is also utilized in the production of fragrances and flavorings .

Mechanism of Action

The mechanism of action of tert-butyl 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-methoxypropanoic acid
  • tert-Butyl 3-methoxypropanol

Comparison: tert-Butyl 3-methoxypropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability, solubility, and ease of handling. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

tert-butyl 3-methoxypropanoate

InChI

InChI=1S/C8H16O3/c1-8(2,3)11-7(9)5-6-10-4/h5-6H2,1-4H3

InChI Key

WDZLXVYLUVPHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOC

Origin of Product

United States

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